molecular formula C10H8N2O3 B13937066 8-Methoxyquinazoline-6-carboxylic acid

8-Methoxyquinazoline-6-carboxylic acid

Cat. No.: B13937066
M. Wt: 204.18 g/mol
InChI Key: HXYWCHDOQGCHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyquinazoline-6-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . This compound features a quinazoline core substituted with a methoxy group at the 8th position and a carboxylic acid group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinazoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes. These processes may utilize oxidizing agents such as potassium permanganate or chromic acid to achieve the desired transformation . The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced derivatives (alcohols, aldehydes), and various substituted quinazoline compounds .

Mechanism of Action

The mechanism of action of 8-Methoxyquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The methoxy and carboxylic acid groups enhance the compound’s binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxyquinazoline-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the quinazoline core. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

8-methoxyquinazoline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-15-8-3-6(10(13)14)2-7-4-11-5-12-9(7)8/h2-5H,1H3,(H,13,14)

InChI Key

HXYWCHDOQGCHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=CN=C12)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.